

# Evenamide: A Comparative Analysis of Phase II and Phase III Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Evenamide |           |
| Cat. No.:            | B1671789  | Get Quote |

A comprehensive review of the clinical development of **evenamide**, a novel glutamate modulator, reveals promising efficacy and a favorable safety profile in patients with schizophrenia. This guide provides a detailed comparative analysis of the Phase II (Study 014/015) and the pivotal Phase II/III (Study 008A) trial data, offering researchers, scientists, and drug development professionals a clear overview of its clinical progression.

**Evenamide**'s unique mechanism of action, which involves the modulation of glutamate release through the blockade of voltage-gated sodium channels, sets it apart from existing antipsychotic treatments that primarily target dopaminergic pathways.[1][2] This novel approach has shown potential in treating patients who are inadequate responders to current therapies.

## **Comparative Efficacy Data**

The primary measure of efficacy in both the Phase II and Phase II/III trials was the change in the Positive and Negative Syndrome Scale (PANSS) total score, a widely used metric for assessing the severity of symptoms in schizophrenia. The Clinical Global Impression of Severity (CGI-S) was a key secondary endpoint.



| Efficacy Endpoint                      | Phase II (Study 014/015) - 6<br>Weeks              | Phase II/III (Study 008A) - 4<br>Weeks                                                  |
|----------------------------------------|----------------------------------------------------|-----------------------------------------------------------------------------------------|
| PANSS Total Score Change from Baseline | Statistically significant improvement (p<0.001)[3] | Evenamide: -10.2<br>pointsPlacebo: -7.6<br>points(Least square mean<br>difference: 2.5) |
| CGI-S Change from Baseline             | Statistically significant improvement[4]           | Least square mean difference of 0.16 (p=0.037)                                          |

Table 1: Comparative Efficacy of **Evenamide** in Phase II and Phase II/III Trials

The Phase II study (014/015) demonstrated a sustained and increasing clinical benefit with long-term treatment, with some patients achieving remission over a one-year period.[5] The Phase II/III study (008A) confirmed the efficacy of **evenamide** as an add-on therapy in a shorter, 4-week timeframe, showing a statistically significant improvement in PANSS total score compared to placebo.

## **Comparative Safety and Tolerability**

**Evenamide** has demonstrated a consistent and favorable safety profile across both clinical trial phases. The incidence of adverse events was low and comparable to placebo in the controlled study.

| Safety Endpoint                          | Phase II (Study 014/015)                                     | Phase II/III (Study 008A)                                                                  |
|------------------------------------------|--------------------------------------------------------------|--------------------------------------------------------------------------------------------|
| Overall Adverse Events                   | Well-tolerated with few adverse effects.[5]                  | Evenamide: 25%Placebo: 25.8%                                                               |
| Common Adverse Events                    | Not specified in detail in the provided results.             | Headache, vomiting, nasopharyngitis (each in 3 patients on evenamide, similar to placebo). |
| Discontinuation due to Adverse<br>Events | Low incidence of treatment-<br>emergent adverse dropouts.[4] | Evenamide: 2 patientsPlacebo:<br>1 patient                                                 |



Table 2: Comparative Safety of Evenamide in Phase II and Phase II/III Trials

Importantly, **evenamide** was not associated with common antipsychotic side effects such as extrapyramidal symptoms, weight gain, or metabolic issues.[2][6]

## **Experimental Protocols**

Phase II (Study 014/015): This was a randomized, open-label, rater-blinded study evaluating **evenamide** as an add-on therapy in 161 patients with treatment-resistant schizophrenia who were not responding adequately to their current antipsychotic medication (excluding clozapine). [5] The study consisted of a six-week initial phase (Study 014) and a one-year extension (Study 015).[5] Patients received oral doses of 7.5 mg, 15 mg, or 30 mg twice daily (bid).[5] The primary objective was to evaluate safety and tolerability, with efficacy assessed by changes in PANSS and CGI-S scores from baseline.[5]

Phase II/III (Study 008A): This was a four-week, international, randomized, double-blind, placebo-controlled add-on study in 291 patients with chronic schizophrenia who were inadequately responding to a second-generation antipsychotic. Eligible patients had a PANSS total score between 70-85 and a CGI-S score of 4-6.[7] Patients were randomized to receive either 30 mg bid of **evenamide** or a placebo in addition to their ongoing antipsychotic treatment.[7] The primary endpoint was the change in PANSS Total Score, and the key secondary endpoint was the change in CGI-S.

## Signaling Pathway and Experimental Workflow

**Evenamide**'s mechanism of action centers on its ability to block voltage-gated sodium channels (VGSCs) in the presynaptic neuron. This action normalizes the excessive release of the excitatory neurotransmitter glutamate, a key factor in the pathophysiology of schizophrenia, particularly in patients who do not respond to dopamine-blocking agents.[1][8]





Click to download full resolution via product page

#### **Evenamide**'s Mechanism of Action

The experimental workflow for the clinical trials involved screening patients based on their diagnosis and treatment history, followed by a baseline assessment of their symptoms using standardized scales. Patients were then randomized to receive either **evenamide** or a placebo, and their progress was monitored at regular intervals throughout the study period.





Click to download full resolution via product page

#### Clinical Trial Workflow Overview

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Portico [access.portico.org]
- 2. cphi-online.com [cphi-online.com]
- 3. Therapeutic Effect of Evenamide, a Glutamate Inhibitor, in Patients With Treatment-Resistant Schizophrenia (TRS): Final, 1-Year Results From a Phase 2, Open-Label, Rater-Blinded, Randomized, International Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 4. Newron reports exceptional one-year results of study 014/15 with evenamide in treatment-resistant schizophrenia (TRS) | Newron Pharmaceuticals [newron.com]
- 5. Data from Newron's study 014/015 and an evenamide clinical development outlook presented at the 2024 Annual Congress of the Schizophrenia International Research Society (SIRS) | Newron Pharmaceuticals [newron.com]
- 6. forum.schizophrenia.com [forum.schizophrenia.com]
- 7. Efficacy and safety of evenamide, a glutamate modulator, added to a second-generation antipsychotic in inadequately/poorly responding patients with chronic schizophrenia: Results from a randomized, double-blind, placebo-controlled, phase 3, international clinical trial -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evenamide: A Potential Pharmacotherapeutic Alternative for Treatment-Resistant Schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Evenamide: A Comparative Analysis of Phase II and Phase III Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671789#comparative-analysis-of-evenamide-phase-ii-and-phase-iii-trial-data]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com